molecular formula C12H19ClN2O2 B3235335 N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide CAS No. 1354006-77-1

N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B3235335
CAS No.: 1354006-77-1
M. Wt: 258.74 g/mol
InChI Key: NIHXMWHXFHGKPC-LLVKDONJSA-N
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Description

N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide (CAS: 1353976-87-0) is a chiral acetamide derivative featuring a piperidine ring substituted with a 2-chloroacetyl group and an N-cyclopropyl acetamide moiety. Its molecular formula is C₁₂H₁₉ClN₂O₂, with a molecular weight of 258.75 g/mol and a purity of 96% . The compound has been cataloged for laboratory use but is currently listed as discontinued by suppliers like CymitQuimica . Its stereochemical configuration at the piperidine ring (R) and the presence of electrophilic chlorine may influence its reactivity and biological interactions.

Properties

IUPAC Name

N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHXMWHXFHGKPC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@@H]1CCCN(C1)C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163473
Record name Acetamide, N-[(3R)-1-(2-chloroacetyl)-3-piperidinyl]-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354006-77-1
Record name Acetamide, N-[(3R)-1-(2-chloroacetyl)-3-piperidinyl]-N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354006-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[(3R)-1-(2-chloroacetyl)-3-piperidinyl]-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19ClN2O2, with a molecular weight of approximately 250.75 g/mol. The compound features a piperidine ring, a chloroacetyl group, and a cyclopropyl moiety, which contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC12H19ClN2O2
Molecular Weight250.75 g/mol
Structural FeaturesPiperidine, Cyclopropyl, Chloroacetyl

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chloroacetyl chloride. This reaction is generally performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. Purification methods like recrystallization or chromatography are employed to obtain the final product in high purity.

Antimicrobial Potential

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study screened various chloroacetamides for their effectiveness against different bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results suggested that structural modifications significantly influence antimicrobial efficacy, hinting at the potential of this compound in similar applications .

The proposed mechanism of action for this compound involves its interaction with specific biological targets, potentially acting as an enzyme inhibitor or receptor modulator. This can affect various biochemical pathways, leading to diverse pharmacological effects. Detailed studies are ongoing to elucidate these mechanisms further .

Cytotoxicity and Safety Profile

Preliminary assessments indicate that this compound may possess low cytotoxicity while retaining potent biological activity. However, safety evaluations are crucial for determining its therapeutic applicability .

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that chloroacetamides were effective against Gram-positive bacteria, particularly MRSA, emphasizing the importance of structural features in enhancing lipophilicity and membrane permeability .
  • Pharmacological Evaluation : Another investigation into similar compounds highlighted their potential as anti-inflammatory agents with favorable safety profiles compared to traditional NSAIDs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Acetamide Backbones

N-Cyclopropyl-N-[(3S)-1-(L-valyl)-3-piperidinyl]acetamide
  • Structure: Shares the N-cyclopropyl and piperidine backbone but replaces the 2-chloroacetyl group with an L-valyl (2-amino-3-methylbutanoyl) substituent.
  • Stereochemistry : The piperidine ring has an (S)-configuration at position 3, contrasting with the (R)-configuration in the target compound .
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
  • Structure: Features a piperidine ring with an ethyl substituent and a hydroxyimino acetamide group.
  • Synthesis : Prepared via two methods with yields of 68–72% , characterized by NMR and HRMS .
2-Chloro-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide
  • Structure : Retains the chloroacetyl group but substitutes cyclopropyl with isopropyl and adds a methyl group on the piperidine ring.
  • Stereochemistry : The (R)-configuration matches the target compound, but the methyl group may sterically hinder interactions .

Functional Group Variations

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-acetamide
  • Structure: Replaces piperidine with pyrrolidine (5-membered ring) and substitutes chloroacetyl with an amino-acetyl group.
  • Implications: The smaller pyrrolidine ring and amino group may enhance solubility but reduce lipophilicity compared to the target compound .
SR142801
  • Structure : A neuropeptide receptor antagonist with a benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl group and N-methylacetamide.
  • Key Differences : The dichlorophenyl group introduces aromaticity and bulkiness, likely enhancing receptor affinity but complicating synthesis .

Research Findings and Implications

  • Electrophilicity: The chloroacetyl group in the target compound may increase reactivity toward nucleophilic residues in biological targets compared to non-chlorinated analogues like (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide .
  • Synthetic Accessibility: High yields (72%) for (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide contrast with the discontinued status of the target compound, hinting at challenges in scalability or stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Reactant of Route 2
Reactant of Route 2
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

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